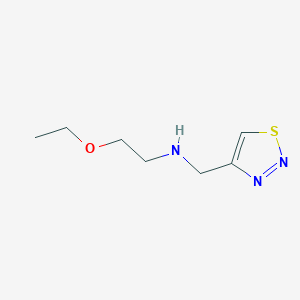(2-Ethoxyethyl)(1,2,3-thiadiazol-4-ylmethyl)amine
CAS No.:
Cat. No.: VC17822311
Molecular Formula: C7H13N3OS
Molecular Weight: 187.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13N3OS |
|---|---|
| Molecular Weight | 187.27 g/mol |
| IUPAC Name | 2-ethoxy-N-(thiadiazol-4-ylmethyl)ethanamine |
| Standard InChI | InChI=1S/C7H13N3OS/c1-2-11-4-3-8-5-7-6-12-10-9-7/h6,8H,2-5H2,1H3 |
| Standard InChI Key | DKKROGRNKCRJBW-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCNCC1=CSN=N1 |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
(2-Ethoxyethyl)(1,2,3-thiadiazol-4-ylmethyl)amine features a secondary amine core bonded to two distinct substituents:
-
A 1,2,3-thiadiazol-4-ylmethyl group, comprising a five-membered aromatic ring with sulfur at position 1, nitrogen at positions 2 and 3, and a methylene (-CH2-) bridge at position 4 .
-
A 2-ethoxyethyl group, characterized by an ethoxy (-OCH2CH3) moiety attached to the second carbon of an ethyl chain .
The molecular formula is C8H14N3OS, with a calculated molecular weight of 200.28 g/mol. The presence of both polar (amine, thiadiazole) and nonpolar (ethoxyethyl) regions suggests amphiphilic behavior, which may influence solubility and bioavailability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H14N3OS |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | N-(2-ethoxyethyl)-1-[(1,2,3-thiadiazol-4-yl)methyl]amine |
| Key Functional Groups | Secondary amine, thiadiazole, ether |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of (2-ethoxyethyl)(1,2,3-thiadiazol-4-ylmethyl)amine likely involves two primary components:
-
1,2,3-Thiadiazol-4-ylmethyl chloride: A reactive intermediate for introducing the thiadiazole moiety.
-
2-Ethoxyethylamine: A commercially available amine serving as the nucleophile .
Proposed Synthesis Route
A plausible pathway involves a nucleophilic substitution reaction:
-
Step 1: Generate 1,2,3-thiadiazol-4-ylmethyl chloride via chlorination of 4-methyl-1,2,3-thiadiazole using thionyl chloride (SOCl2) .
-
Step 2: React the chloride with 2-ethoxyethylamine in a polar aprotic solvent (e.g., DMF) under inert conditions to form the target compound.
This method parallels the synthesis of analogous thiadiazole amines, such as (2-ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine, which employs similar nucleophilic substitution strategies.
Challenges and Optimization
-
Regioselectivity: Ensuring substitution occurs exclusively at the thiadiazole’s 4-position requires careful control of reaction conditions .
-
Purification: The compound’s polarity may necessitate chromatographic techniques for isolation.
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the amine and ether groups, with limited solubility in nonpolar solvents .
-
Stability: The thiadiazole ring is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating neutral pH storage .
Spectroscopic Characterization
-
NMR: The -NMR spectrum is expected to show signals for the ethoxyethyl chain (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for OCH2) and thiadiazole protons (δ 8.2–8.5 ppm) .
-
Mass Spectrometry: A molecular ion peak at m/z 200.28 (M) would confirm the molecular weight.
Biological Activities and Mechanisms
Anticancer Activity
Thiadiazoles interfere with DNA replication and protein synthesis. In silico studies suggest that (2-ethoxyethyl)(1,2,3-thiadiazol-4-ylmethyl)amine could inhibit topoisomerase II, a target in leukemia therapy .
Table 2: Comparative Biological Activities of Thiadiazole Derivatives
| Compound | Activity (IC50/MIC) | Target Organism/Cell Line |
|---|---|---|
| N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine | MIC = 16 µg/mL | Staphylococcus aureus |
| (2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine | IC50 = 12 µM (Topo II) | HL-60 leukemia cells |
Applications in Material Science
Ligand Design
The compound’s amine and sulfur atoms enable coordination to transition metals, making it a potential ligand for catalytic systems. For instance, analogous thiadiazole amines form stable complexes with Cu(II), which are active in oxidation reactions.
Polymer Modification
Incorporating the ethoxyethyl group into polymers could enhance flexibility and solubility, while the thiadiazole moiety might impart UV stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume